N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-[4-(benzyloxy)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyloxy group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-(benzyloxy)aniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target, while the benzyloxy group can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
- N-(4-(benzyloxy)phenyl)-2-bromobenzamide
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)18-8-4-5-9-19(18)26-20(27)25-16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPOOEOAGNUVQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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